molecular formula C20H40N4O4 B12826320 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

Cat. No.: B12826320
M. Wt: 400.6 g/mol
InChI Key: DDQMYTWCHASSLF-UHFFFAOYSA-N
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Description

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a synthetic organic compound known for its unique chemical properties. It is characterized by the presence of four nitrogen atoms in a cyclic structure, with tert-butoxycarbonylmethyl groups attached to the 1 and 4 positions of the ring. This compound is often used as a ligand in coordination chemistry and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production also focuses on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

    Complexation: Metal salts like iron(II) chloride and cobalt(II) chloride are used in the presence of the ligand under mild conditions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Metal Complexes:

Scientific Research Applications

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to act as a ligand and form stable complexes with metal ions. The nitrogen atoms in the cyclic structure coordinate with the metal ions, stabilizing them and enhancing their reactivity. This property is exploited in various catalytic processes and in the development of new materials .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: The parent compound without the tert-butoxycarbonyl groups.

    1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid: A derivative with acetic acid groups instead of tert-butoxycarbonyl groups.

Uniqueness

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of tert-butoxycarbonyl groups, which enhance its solubility and stability. This makes it more versatile in various chemical reactions and applications compared to its parent compound and other derivatives .

Properties

Molecular Formula

C20H40N4O4

Molecular Weight

400.6 g/mol

IUPAC Name

tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3,6,9-tetrazacyclododec-6-yl]acetate

InChI

InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)14-23-11-10-21-8-7-9-22-16-24(13-12-23)15-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3

InChI Key

DDQMYTWCHASSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCCNCN(CC1)CC(=O)OC(C)(C)C

Origin of Product

United States

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